4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl group substituted with a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-(tetrahydrofuran-3-yl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is carried out under anhydrous conditions in the presence of a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the synthesis of boron-containing drugs with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. In BNCT, the boron atom captures thermal neutrons, leading to the release of high-energy particles that selectively destroy cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the tetrahydrofuran moiety and dioxaborolane ring.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the tetrahydrofuran substitution.
Tetrahydrofuran-3-ylboronic acid: Contains the tetrahydrofuran moiety but lacks the dioxaborolane ring.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane is unique due to the combination of the dioxaborolane ring and the tetrahydrofuran-substituted phenyl group
Properties
CAS No. |
2222997-41-1 |
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Molecular Formula |
C16H23BO3 |
Molecular Weight |
274.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxolan-3-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-12(6-8-14)13-9-10-18-11-13/h5-8,13H,9-11H2,1-4H3 |
InChI Key |
QXPKQZVQHKLIPK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCOC3 |
Origin of Product |
United States |
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